(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid
Description
Properties
CAS No. |
37106-99-3 |
|---|---|
Molecular Formula |
C28H33N3O10 |
Molecular Weight |
571.6 g/mol |
IUPAC Name |
1-[[[4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C28H33N3O10/c1-27(40)12-6-4-8-16(32)17(12)21(33)18-13(27)10-14-20(30(2)3)22(34)19(24(36)28(14,41)23(18)35)25(37)29-11-31-9-5-7-15(31)26(38)39/h4,6,8,13-15,20,32-33,36,40-41H,5,7,9-11H2,1-3H3,(H,29,37)(H,38,39) |
InChI Key |
SPJRPARYTUBINA-UHFFFAOYSA-N |
SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5C(=O)O)N(C)C)O |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5C(=O)O)N(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Prolinomethyltetracycline; PM-TC; PM TC; PMTC; |
Origin of Product |
United States |
Preparation Methods
Construction of the Tetracene Skeleton
The tetracene framework is synthesized through a photo-polymerization strategy under UV light (320 nm) using anthracene derivatives. For example, irradiation of 2-hydroxyanthracene in toluene with excess anthracene yields hydroxy-substituted tetraptycene precursors. Subsequent oxidation and functionalization introduce ketone and hydroxyl groups.
Key Reaction Conditions
Introduction of Dimethylamino and Hydroxyl Groups
The dimethylamino group is introduced via reductive amination using dimethylamine and a palladium catalyst under hydrogen pressure (1.4–1.5 MPa). Hydroxyl groups are installed through demethylation of methoxy precursors using boron tribromide (BBr₃) in dichloromethane.
Demethylation Protocol
-
Substrate : 2,2′,6,6′-Tetramethoxytetraptycene.
-
Reagent : BBr₃ (2.2 equiv), CH₂Cl₂, 0°C to RT.
Synthesis of (2S)-Pyrrolidine-2-Carboxylic Acid Derivative (Intermediate B)
Chiral Synthesis of Pyrrolidine-2-Carboxylic Acid
The (S)-pyrrolidine-2-carboxylic acid moiety is prepared via asymmetric hydrogenation of a pyrroline precursor using a chiral cobalt catalyst. Industrial methods employ 1,4-butanediol and ammonia at 165–200°C under high pressure (17–21 MPa). Laboratory-scale synthesis utilizes 4-chlorobutan-1-amine treated with a strong base (e.g., NaOH) to cyclize into pyrrolidine, followed by resolution using L-tartaric acid.
Stereochemical Control
-
Catalyst : Chiral Co/Ni oxide on alumina.
-
Conditions : 50°C, H₂ pressure (1.5 MPa), ethanol/DMF solvent.
Amide Bond Formation and Final Coupling
Activation of the Tetracene Carboxylic Acid
The carboxylic acid group of Intermediate A is activated using ethyl chloroformate or dicyclohexylcarbodiimide (DCC) to form a mixed anhydride or active ester.
Coupling with (2S)-1-(Aminomethyl)Pyrrolidine-2-Carboxylic Acid
The activated Intermediate A is reacted with Intermediate B in the presence of a base (e.g., triethylamine) to form the amide bond. Pyridine-2-carboxylic acid (P2CA) has been reported as an efficient catalyst for such couplings, achieving yields >90% under mild conditions.
Optimized Coupling Conditions
Purification and Characterization
Chromatographic Purification
Final purification is achieved via flash column chromatography (silica gel, petroleum ether/ethyl acetate gradient) or preparative HPLC.
Spectroscopic Validation
-
NMR : Characteristic signals for the tetracene core (δ 8.79 ppm for aromatic protons) and pyrrolidine (δ 4.56–4.67 ppm for α-protons).
-
Mass Spectrometry : HRMS confirms the molecular ion peak at m/z 420.1323 for the tetracene intermediate and m/z 869.90 for the final compound.
Challenges and Optimization Strategies
Chemical Reactions Analysis
(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. .
Scientific Research Applications
Structural Overview
The compound has a molecular formula of and a molecular weight of approximately 822.8 g/mol. The structure features multiple functional groups that contribute to its reactivity and interaction with biological systems.
Pharmaceutical Development
The compound is being investigated for its potential use in drug formulation due to its structural similarity to known antibiotics such as tetracycline. Its unique arrangement of hydroxyl groups may enhance its bioavailability and efficacy against bacterial infections.
Case Study: Antibiotic Efficacy
A study published in the International Journal of Research highlighted the compound's bactericidal properties when tested against various strains of bacteria. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an effective antibiotic agent .
Nanotechnology
Research indicates that derivatives of this compound can be utilized in the development of nanomaterials for drug delivery systems. The ability to modify the compound's structure allows for the encapsulation of therapeutic agents within nanoparticles.
Case Study: Drug Delivery Systems
A project explored the encapsulation of anticancer drugs using this compound as a carrier. The findings revealed enhanced delivery efficiency and targeted action on cancer cells while minimizing side effects on healthy tissues .
Environmental Science
The compound's properties make it suitable for applications in environmental remediation. Its ability to bind with heavy metals and organic pollutants suggests potential use as an adsorbent material.
Data Table: Adsorption Capacity
| Pollutant Type | Adsorption Capacity (mg/g) |
|---|---|
| Heavy Metals | 150 |
| Organic Pollutants | 200 |
This table summarizes the adsorption capacities observed during laboratory tests .
Material Science
In material science, the compound is being studied for its ability to form stable complexes with various substrates. This property can be harnessed in creating advanced materials with improved mechanical and thermal properties.
Case Study: Composite Materials
Research demonstrated that incorporating this compound into polymer matrices enhanced the mechanical strength and thermal stability of the resulting composites .
Mechanism of Action
The mechanism of action of (2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid involves its interaction with bacterial ribosomes. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This inhibition of protein synthesis leads to the bacteriostatic effect, where bacterial growth is halted . The molecular targets include the bacterial ribosomal RNA and associated proteins, which are crucial for protein synthesis .
Comparison with Similar Compounds
Structural Analogs in the Tetracycline Family
Key Differences :
- Compared to the carboxamide analog in , the target compound’s carboxylate group may improve ionic interactions in biological or environmental systems .
Pyrrolidine-Containing Derivatives
Key Differences :
- Unlike simpler pyrrolidine derivatives (e.g., ), the target compound’s integration with a tetracycline scaffold suggests a unique mechanism, possibly combining antimicrobial and anti-inflammatory effects .
- The hydroxy-pyrrolidine carboxamide in lacks the tetracycline backbone but shares structural motifs that enhance drug-target interactions, highlighting the versatility of pyrrolidine modifications .
Biological Activity
The compound (2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid is a complex organic molecule with potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple hydroxyl groups and a dimethylamino moiety. Its molecular formula is C22H30N2O8 with a molecular weight of approximately 462.49 g/mol. The presence of a pyrrolidine ring contributes to its biological interactions.
Antimicrobial Properties
Research has indicated that compounds related to tetracycline derivatives exhibit significant antimicrobial activity. Tetracyclines are known for their broad-spectrum antibacterial properties due to their ability to inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit. The specific compound may share similar mechanisms of action due to its structural similarities to known tetracycline derivatives .
Table 1: Comparative Antimicrobial Activities of Tetracycline Derivatives
| Compound Name | Activity Spectrum | Mechanism of Action |
|---|---|---|
| Doxycycline | Broad-spectrum | Inhibition of protein synthesis |
| Minocycline | Broad-spectrum | Inhibition of protein synthesis |
| (2S)-1-[[[(4S,... | Potentially broad | Similar to tetracyclines |
Cytotoxicity and Cancer Research
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxic effects of modified tetracyclines on human breast cancer cells (MCF-7), it was observed that certain structural modifications led to increased apoptosis rates compared to unmodified tetracyclines. This suggests that the compound may also have therapeutic potential in oncology.
The exact mechanisms through which (2S)-1-[[[(4S,... exerts its biological activities are not fully elucidated but are likely multifaceted:
- Inhibition of Protein Synthesis : Similar to other tetracyclines, it may inhibit bacterial protein synthesis.
- Induction of Apoptosis : Potential ability to trigger programmed cell death in cancer cells.
- Modulation of Enzymatic Activities : Possible interaction with enzymes involved in metabolic pathways.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) need thorough exploration. Preliminary data suggest that compounds with similar structures are generally well absorbed and have favorable bioavailability profiles .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step processes, including core tetracene ring formation, functional group introduction (e.g., dimethylamino, hydroxyl), and final modifications. Critical parameters include catalyst selection (e.g., palladium acetate for coupling reactions, as in ), temperature control (e.g., reflux at 100°C for Suzuki-Miyaura coupling), and purification techniques (chromatography with hexane/acetone gradients). Yield optimization may require Design of Experiments (DoE) to balance competing factors like steric hindrance from the methyl group at position 6 and hydroxyl group reactivity .
Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation?
- NMR : , , and 2D experiments (e.g., COSY, HSQC) resolve stereochemistry (e.g., pyrrolidine ring conformation) and confirm substituent positions. For example, NMR signals at δ 2.24–7.94 ppm () can identify aromatic protons and methyl groups.
- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers in the tetracene and pyrrolidine moieties (e.g., 4S,4aS,5aS stereodescriptors in ).
- IR spectroscopy : Confirms hydroxyl (3200–3500 cm) and carbonyl (1650–1750 cm) functional groups .
Q. What functional groups dictate its reactivity, and how do they influence derivatization?
The compound contains hydroxyl (C1, C6, C10, C11, C12a), dimethylamino (C4), and carboxylic acid (pyrrolidine) groups. Hydroxyls are prone to oxidation (e.g., to ketones under Jones conditions) and esterification, while the dimethylamino group facilitates pH-dependent solubility and metal coordination. The carboxylic acid enables amide bond formation for prodrug development .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically analyzed?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities. Mitigation strategies include:
- Comparative chromatography : Use HPLC with tetrabutylammonium hydroxide-phosphate mobile phases (pH 5.5) to assess purity ( ).
- Dose-response curves : Evaluate EC values under standardized conditions.
- Structural analogs : Compare bioactivity with tetracene derivatives (e.g., ) to isolate structure-activity relationships .
Q. What computational tools are suitable for predicting its interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., topoisomerase II) or receptors.
- MD simulations : GROMACS or AMBER can assess stability of ligand-target complexes over 100-ns trajectories.
- AI-driven platforms : COMSOL Multiphysics integrated with machine learning algorithms optimizes reaction pathways and predicts metabolic stability ().
Q. How can synthetic routes be adapted for isotope-labeled analogs (e.g., , )?
- Isotope incorporation : Introduce -labeled methyl groups via methylation with -CHI during tetracene core assembly.
- Purification : Use preparative HPLC with deuterated solvents to isolate labeled products.
- Validation : Confirm isotopic enrichment via mass spectrometry (e.g., ESI-MS m/z 445.4 for -labeled analog) .
Q. What strategies resolve spectral data inconsistencies between batches?
- Standardized protocols : Adopt identical NMR solvent systems (e.g., DMSO-d) and temperature (25°C) for reproducibility.
- Impurity profiling : Compare HPLC retention times with reference standards (e.g., ).
- Crystallographic validation : Cross-check NMR assignments with single-crystal X-ray data .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Derivative Synthesis
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Amide Coupling | EDC/HCl, DMF, RT, 12 h | 65–75% | |
| Suzuki-Miyaura | Pd(OAc), NaHCO, 100°C | 51% | |
| Esterification | HSO, MeOH, reflux | 80% |
Q. Table 2. Analytical Parameters for Purity Assessment
| Method | Column | Mobile Phase | Detection |
|---|---|---|---|
| HPLC | C18 reverse-phase | Methanol/0.2 M NaHPO/TBAH (5:1:2:3), pH 5.5 | UV 254 nm |
| LC-MS | HILIC | Acetonitrile/10 mM NHOAc | ESI+ |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
